1-(2-Amino-3-methylbutoxy)-2-chlorobenzene
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Overview
Description
1-(2-Amino-3-methylbutoxy)-2-chlorobenzene is an organic compound with the molecular formula C11H16ClNO. This compound is characterized by the presence of an amino group, a methyl group, and a chlorobenzene moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene typically involves the nucleophilic substitution of a halogenated benzene derivative with an appropriate amine. One common method is the reaction of 2-chloronitrobenzene with 2-amino-3-methylbutanol under reducing conditions to yield the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The starting material, 2-chloronitrobenzene, is first nitrated and then reduced to form the corresponding amine. This intermediate is then reacted with 2-amino-3-methylbutanol under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-methylbutoxy)-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-(2-Amino-3-methylbutoxy)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzene moiety can participate in hydrophobic interactions. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanol: Shares the amino and methyl groups but lacks the chlorobenzene moiety.
2-Chloronitrobenzene: Contains the chlorobenzene moiety but lacks the amino and methyl groups.
4-Fluorobenzylamine: Similar structure but with a fluorine atom instead of chlorine
Uniqueness
1-(2-Amino-3-methylbutoxy)-2-chlorobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a chlorobenzene moiety allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12/h3-6,8,10H,7,13H2,1-2H3 |
InChI Key |
NJCFESZGQOCDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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